Oxazine 170 perchlorate
Description
Historical Context and Evolution of Oxazine (B8389632) Dyes in Scientific Inquiry
The development of synthetic dyes began in 1856 with the synthesis of Mauveine, marking a pivotal moment in chemistry and industry. researchpublish.com This discovery was soon followed by the synthesis of azo dyes in 1858, which became a dominant class of commercial colorants due to their versatility and ease of preparation. researchpublish.combritannica.com Within this expansive era of synthetic dye innovation, oxazine dyes emerged as an important class.
Oxazines, which can be conceptually derived from the xanthene dye structure by replacing a central carbon atom with nitrogen, typically exhibit a spectral shift toward longer wavelengths. scispace.com This characteristic made them valuable for applications requiring red and near-infrared fluorescence. mdpi.com Early on, various oxazine dyes were synthesized and studied for their properties. For instance, studies on numerous thiazine (B8601807) and oxazine dyes revealed their metachromatic properties, which is the change in color a dye undergoes when it binds to different substances. researchgate.net
Dyes from the oxazine series, such as those with a free primary amine group, were found to be effective at inactivating heparin in vitro. researchgate.net Over time, the unique photophysical properties of oxazines led to their adoption in more technologically advanced fields. Their applications expanded from simple staining to use as industrial dyes, in the development of polymers, and as critical components in laser technology. researchpublish.comijsra.net The investigation into their fluorescence behavior paved the way for their use in high-resolution imaging and other sensitive detection methods. ijsra.net
Scope and Significance of Contemporary Research on Oxazine 170 Perchlorate (B79767)
Contemporary research on Oxazine 170 perchlorate focuses on its application as a highly efficient fluorophore in several cutting-edge scientific domains. Its strong fluorescence and specific absorption and emission characteristics make it a valuable tool in materials science, analytical chemistry, and biotechnology. sigmaaldrich.cnevitachem.com
A primary area of research is its use as a laser dye. medchemexpress.comchemsrc.com this compound strongly absorbs light at wavelengths greater than 550 nm and emits fluorescence around 645 nm, making it suitable for use in dye lasers operating in the red portion of the visible spectrum. medchemexpress.comchemsrc.com It is also a subject of investigation in the field of polymer science, where it is incorporated as a dopant into materials like poly(methyl methacrylate) (PMMA). sigmaaldrich.cnmdpi.com These doped polymeric optical fibers are studied for their luminescent properties and potential applications in light conversion technologies and optical signal amplification. scispace.commdpi.comresearchgate.net The dye's high fluorescence efficiency is largely preserved within the PMMA matrix. mdpi.com
In the realm of analytical and biomedical sciences, this compound is extensively used as a fluorescent probe and in the development of advanced sensors. evitachem.com It has been successfully used to create ratiometric fluorescent biosensors for detecting crucial biological molecules such as L-arginine, L-asparagine, and urea (B33335). sigmaaldrich.cnbohrium.comresearchgate.net These sensors often work by immobilizing an enzyme onto a membrane containing this compound; the enzymatic reaction produces a substance like ammonia (B1221849), which then interacts with the dye, causing a measurable change in fluorescence intensity. bohrium.com Furthermore, it has been combined with semiconductor nanomaterials, such as CdSe/ZnS quantum dots, to create ratiometric photochemical pH sensors based on the principle of fluorescence resonance energy transfer (FRET). medchemexpress.comacs.org Its utility also extends to molecular biology, where it has been studied for its ability to form complexes with nucleic acids, aiding in the study of DNA and RNA. evitachem.com
Chemical and Spectroscopic Properties of this compound
The utility of this compound in diverse research fields stems from its distinct chemical and photophysical characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₂₁H₂₂ClN₃O₅ | chemsrc.combiosynth.comcymitquimica.comsigmaaldrich.com |
| Molecular Weight | ~431.87 g/mol | biosynth.comcymitquimica.comsigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.cn |
| Melting Point | 260 °C (decomposes) | sigmaaldrich.cnsigmaaldrich.com |
Table 2: Spectroscopic Properties of this compound
| Property | Value | References |
|---|---|---|
| Absorption Maximum (λmax) | 613 - 624 nm | sigmaaldrich.cnevitachem.commdpi.comsigmaaldrich.com |
| Emission Maximum (λem) | ~645 - 648 nm | medchemexpress.commdpi.comchemsrc.com |
| Excitation Spectrum Range | 300 - 550 nm | medchemexpress.comchemsrc.com |
| Fluorescence Quantum Yield (Φf) | ~0.63 (in Methanol) | evitachem.commdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H22ClN3O5 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-ethyl-9-ethylimino-10-methylbenzo[a]phenoxazin-5-amine;perchloric acid |
InChI |
InChI=1S/C21H21N3O.ClHO4/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19;2-1(3,4)5/h6-12,23H,4-5H2,1-3H3;(H,2,3,4,5) |
InChI Key |
CBXAZZAYBZVPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=NCC)C=C4O2)C.OCl(=O)(=O)=O |
physical_description |
Green powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization Strategies for Oxazine 170 Perchlorate
Classical and Contemporary Synthesis Pathways for the Oxazine (B8389632) Core
The formation of the foundational oxazine ring system is the critical first stage in producing Oxazine 170. This can be achieved through various chemical reactions, with a notable evolution from traditional methods to more sustainable modern techniques.
Historically, oxazine dyes have been synthesized through condensation reactions. A traditional and well-established method involves the condensation of a nitrosoaniline derivative with a phenol, typically in the presence of perchloric acid. researchgate.net Another classical pathway consists of nitrosating a 3-aminophenol (B1664112) in an acidic medium and subsequently condensing the resulting nitroso compound with another 3-aminophenol molecule without isolating the intermediate. google.com
The manipulation of precursor molecules is a key strategy to influence the properties of the final dye. A prime example is the conceptual relationship between xanthene dyes (like rhodamines) and oxazine dyes. By replacing the central carbon atom of a xanthene structure with a nitrogen atom, the oxazine core is formed. researchgate.net This single atomic substitution acts as a sink for the π-electrons in the molecule, causing a significant bathochromic (red) shift in the absorption and emission wavelengths, typically in the range of 80-100 nanometers. researchgate.net A more specific synthesis route involves the reaction of substituted phenyl derivatives with isonicotinyl chloride, which then undergoes cyclization with urea (B33335) to form the oxazine structure. evitachem.com
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for oxazine synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One prominent strategy is the use of microwave-assisted synthesis. A reported protocol for 2H-benzo[b] evitachem.comkthmcollege.ac.inoxazines, for instance, uses cesium carbonate (Cs₂CO₃) as a base catalyst under microwave irradiation, achieving high yields of 70-86% in just 3-5 minutes. arkat-usa.org This method significantly reduces reaction time and simplifies the work-up process compared to conventional heating. arkat-usa.org
Catalyst choice is also crucial for greener synthesis. Magnetic solid acid catalysts have been employed to synthesize Oxazine 170 derivatives in water at room temperature, allowing for high yields and simple product recovery via magnetic separation. evitachem.com Other innovative catalytic systems include cobalt-modified phosphates in an ethanol/water mixture, which can produce oxazine derivatives with yields up to 97% in as little as seven minutes. researchgate.net The development of solvent-free reaction conditions represents another major advancement, offering an efficient, clean, and safe synthetic route. kthmcollege.ac.inrsc.org
| Method | Catalyst/Reagent | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Cs₂CO₃ | Microwave Irradiation | Rapid reaction (3-5 min), high yield (70-86%), easy work-up | arkat-usa.org |
| Magnetic Catalyst | Magnetic Solid Acid | Water, Room Temp | Easy catalyst recovery, high yields, environmentally friendly | evitachem.com |
| Co-Phosphate Catalysis | Cobalt-modified Phosphate | Ethanol/Water | Very short reaction time (7 min), high yield (up to 97%) | researchgate.net |
| Solvent-Free Synthesis | Various | Solvent-Free | Clean, safe, experimentally simple, environmentally sound | kthmcollege.ac.in |
Post-Synthetic Modification and Functionalization Approaches
Once the core oxazine structure is formed, it can be chemically altered to fine-tune its properties or introduce new capabilities. This post-synthetic modification is a powerful tool for developing functional dyes. A key focus is often on improving the stability of the dye. For some oxazine derivatives, designing rigid ring systems on the terminal amine groups can enhance stability. researchgate.net
Functionalization can also be used to make the dye responsive to its environment. For example, near-infrared oxazine dyes have been modified to include sulfonate esters. acs.org These esters are designed to be labile, meaning they can be rapidly cleaved by esterase enzymes, unmasking a highly polar anionic sulfonate group. acs.org This strategy allows for the creation of probes that can detect enzymatic activity. In a different context, the conversion of an imine-linked covalent organic framework into a benzoxazine-linked one via a post-synthetic cyclization reaction demonstrates how one functional group can be transformed into another to create materials that may not be accessible through direct synthesis. researchgate.net
Characterization of Synthetic Products via Advanced Spectroscopic Techniques
Confirming the structure and purity of the synthesized Oxazine 170 perchlorate (B79767) and its derivatives is accomplished using a suite of advanced spectroscopic techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry, which provide detailed information about the molecular structure and composition. evitachem.comarkat-usa.org
Given that Oxazine 170 is a dye, its optical properties are of paramount importance and are characterized primarily by UV-Visible absorption and fluorescence spectroscopy. These techniques reveal key parameters such as the maximum absorption and emission wavelengths (λmax), molar absorptivity (ε), and fluorescence quantum yield (Φf). For Oxazine 170 perchlorate, these values are highly dependent on the solvent used. In ethanol, the main absorption band is located at 621 nm, with the emission spectrum peaking at 648 nm. mdpi.com When incorporated into a poly(methyl methacrylate) (PMMA) fiber, the fluorescence spectrum can exhibit a significant red shift and an increase in the full width at half maximum (FWHM), which are important characteristics to quantify. mdpi.com Theoretical calculations, such as those using the ωB97XD functional, can be used to model the vibronic absorption spectra and provide results that show strong agreement with experimental data. researchgate.net
| Spectroscopic Property | Value | Solvent | Reference |
|---|---|---|---|
| Absorption Wavelength (λmax) | 613.25 nm | Methanol | evitachem.comphotochemcad.com |
| Molar Absorptivity (ε) | 83,000 M-1cm-1 | Methanol | evitachem.comphotochemcad.com |
| Fluorescence Quantum Yield (Φf) | 0.63 | Methanol | photochemcad.com |
| Absorption Wavelength (λmax) | 621 nm | Ethanol | mdpi.com |
| Emission Wavelength (λmax) | 648 nm | Ethanol | mdpi.comresearchgate.net |
| Emission Wavelength (λmax) | ~645 nm | Not Specified | medchemexpress.comglpbio.com |
Photophysical and Photochemical Investigations of Oxazine 170 Perchlorate
Electronic Structure and Excited-State Manifolds
The photophysical characteristics of Oxazine (B8389632) 170 perchlorate (B79767) are fundamentally governed by its electronic structure. The molecule possesses a benzophenoxazine core, and the substitution of a central carbon atom with nitrogen, as seen in oxazine dyes, results in a red-shift of its absorption and emission spectra compared to analogous xanthene dyes evitachem.com. The primary electronic transition responsible for its characteristic color is a π→π* excitation localized on the heterocyclic aromatic system evitachem.com.
Theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) have provided significant insights into the ground and excited state properties of the Oxazine 170 cation researchgate.netnih.gov. Geometry optimizations are crucial as electronic excitations, according to the Franck-Condon principle, initially occur without changes in nuclear geometry, but the molecule subsequently relaxes to a new equilibrium geometry in the excited state joaquinbarroso.com.
A comprehensive study evaluated 40 different hybrid functionals to model the vibronic absorption spectrum of Oxazine 170 in an aqueous solution, finding that the long-range corrected ωB97XD functional provided the best agreement with experimental data researchgate.netnih.gov. These calculations have been used to determine various parameters of the cation in both its ground (S₀) and first excited (S₁) states, including infrared spectra, atomic charges, dipole moments, and the transition moment researchgate.netnih.gov.
The absorption spectrum of Oxazine 170 in various solvents exhibits a primary, intense peak corresponding to the S₀ → S₁ transition, along with a less pronounced shoulder on the short-wavelength (higher energy) side of this peak researchgate.netmdpi.com. TD-DFT calculations have been instrumental in elucidating the nature of this feature. The calculations demonstrated that this shoulder is not due to a separate electronic transition but is instead vibronic in origin researchgate.netnih.gov. Vibronic coupling refers to the interaction between electronic and nuclear (vibrational) motions, which can allow formally forbidden transitions to gain intensity or give rise to vibrational fine structure in an electronic spectrum nih.gov.
The theoretical analysis, specifically using the ωB97XD functional, successfully reproduced the positions of both the main absorption maximum and the vibronic shoulder, confirming that the shoulder arises from transitions to higher vibrational levels of the first excited electronic state researchgate.netnih.gov. While the calculated position was accurate, the intensity of the shoulder in the calculated spectrum was lower than that observed experimentally researchgate.netnih.gov. This discrepancy suggests that while the model captures the fundamental aspects of the vibronic coupling, further refinement may be needed to fully replicate the experimental spectral intensities. Such vibronic features in optical spectra provide indirect information on structural reorganization upon excitation and the dynamics between electronically excited states nih.gov.
Excited-State Dynamics and Deactivation Pathways
Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for directly observing the dynamics of excited states on timescales ranging from femtoseconds to nanoseconds nih.gov. In a typical pump-probe experiment, an initial "pump" pulse excites the molecule, and a time-delayed "probe" pulse monitors the changes in absorption as the molecule evolves in the excited state nih.gov. This allows for the real-time tracking of processes like internal conversion, intersystem crossing, and solvent relaxation.
While detailed ultrafast transient absorption studies specifically on Oxazine 170 perchlorate are not extensively covered in the reviewed literature, the application of these techniques would be critical to definitively map its non-radiative deactivation channels. Such experiments could identify the formation and decay of transient species, including potential twisted intramolecular charge transfer (TICT) states, which are common in similar dye molecules and often serve as efficient non-radiative decay pathways nih.goveurekalert.orgresearchgate.net.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the emission process. This compound exhibits a high fluorescence quantum yield, which has been reported to be 0.63 in methanol evitachem.commdpi.comphotochemcad.com. This indicates that for every 100 photons absorbed, 63 are re-emitted as fluorescence, making radiative decay a significant deactivation pathway.
However, a substantial portion of the excited-state population (37%) decays via non-radiative pathways. Internal conversion, a process of relaxation between electronic states of the same multiplicity (e.g., S₁ → S₀), is the dominant non-radiative mechanism for many dyes. For oxazine dyes in protic solvents, a key mechanism for non-radiative decay is vibrational resonance energy transfer (VRET) evitachem.com. This process involves the resonant coupling of the S₁ electronic energy with high-frequency vibrations of the solvent molecules, particularly the O–H stretching overtones (around 3300 cm⁻¹) evitachem.com. The efficiency of VRET is dictated by the energy gap between the dye's excited state and the solvent's vibrational overtones evitachem.com. This is supported by the observation that the quantum yield of red-emitting dyes like Oxazine 170 can be increased by 50-150% when H₂O is replaced with deuterated water (D₂O), as the lower frequency of the O–D vibration reduces the efficiency of the resonant energy transfer evitachem.com.
Another potential non-radiative pathway for flexible dyes is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. This process involves the rotation around a single bond in the excited state, leading to a geometrically twisted, highly polar state from which non-radiative decay to the ground state is very efficient nih.govresearchgate.netrsc.org.
The photophysical properties of Oxazine 170 are highly sensitive to the surrounding molecular environment, particularly the polarity and hydrogen-bonding capability of the solvent. This sensitivity is known as solvatochromism.
The absorption maximum of Oxazine 170 exhibits a bathochromic (red) shift as solvent polarity increases. For instance, the peak shifts from 605 nm in the nonpolar solvent cyclohexane to 621 nm in the polar aprotic solvent acetonitrile evitachem.com. This shift is attributed to the stabilization of the more polar first excited state (S₁) relative to the ground state (S₀) by the polar solvent environment evitachem.com. In protic solvents like ethanol and methanol, the absorption maxima are observed at 621 nm and 613 nm, respectively mdpi.comphotochemcad.com.
Hydrogen bonding has a particularly strong influence on the dye's behavior. As established by theoretical calculations, hydrogen bonds with protic solvents like water are strengthened in the excited state researchgate.netnih.gov. This enhanced interaction can accelerate non-radiative decay, likely through the VRET mechanism discussed previously, effectively quenching the fluorescence evitachem.com. The emission peak also shows solvent dependence, appearing at 648 nm in ethanol mdpi.com. The significant influence of the solvent on the spectral properties is a key consideration for the application of Oxazine 170 as a laser dye or fluorescent probe.
Interactive Data Table: Photophysical Properties of this compound in Various Solvents
| Solvent | Absorption λmax (nm) | Molar Extinction ε (cm-1M-1) | Emission λmax (nm) | Quantum Yield (Φf) |
|---|---|---|---|---|
| Methanol | 613 photochemcad.com | 83,000 photochemcad.com | - | 0.63 mdpi.comphotochemcad.com |
| Ethanol | 621 mdpi.com | - | 648 mdpi.com | - |
| Acetonitrile | 621 evitachem.com | - | - | - |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Rhodamine 640 perchlorate |
| Methyl Methacrylate |
Influence of Temperature and Molecular Aggregation on Excited States
The stability and performance of this compound's excited states are subject to environmental factors, notably temperature and the concentration-dependent phenomenon of molecular aggregation.
Temperature: The thermal stability of the surrounding medium is a critical factor, especially when this compound is incorporated into a solid-state host like a poly(methyl methacrylate) (PMMA) matrix. The host material itself can undergo degradation at elevated temperatures, which in turn limits the operational range of the dye. mdpi.com For instance, the glass transition temperature of PMMA is approximately 105 °C. mdpi.com This property necessitates limitations on the excitation laser power density to prevent thermal damage to the polymer matrix, thereby indirectly influencing the conditions under which the dye's excited states can be populated and utilized. mdpi.com
Molecular Aggregation: At high concentrations, dye molecules like this compound have a tendency to form aggregates. This aggregation is often driven by π–π interactions between the aromatic structures of adjacent molecules. While specific studies on the aggregation of Oxazine 170 and its effect on excited states are not extensively detailed, the general phenomenon for organic dyes involves the formation of dimers, trimers, or larger assemblies. These aggregates can exhibit altered photophysical properties compared to the monomeric dye. In aqueous solutions, the monocationic form of Oxazine 170 shows a significant propensity to dimerize. researchgate.net Such interactions can lead to shifts in the absorption and emission spectra and changes in the excited-state lifetime and fluorescence quantum yield. In some dye systems, aggregation leads to fluorescence quenching, while in others, it can result in the formation of new emissive states (e.g., excimers).
Energy Transfer Processes Involving this compound
Förster Resonance Energy Transfer (FRET) Mechanisms
Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor molecule transfers its energy to a nearby acceptor molecule through long-range dipole-dipole interactions. nih.govfrontiersin.org The efficiency of this energy transfer is highly sensitive to the distance between the donor and acceptor, typically occurring over a 1–10 nm range, and is inversely proportional to the sixth power of this distance. nih.govnih.gov
For FRET to occur, several conditions must be met:
The donor and acceptor molecules must be in close proximity.
There must be a significant overlap between the fluorescence emission spectrum of the donor and the absorption spectrum of the acceptor.
The transition dipoles of the donor and acceptor must have a favorable relative orientation. nih.gov
With its strong absorption in the 613-621 nm range and fluorescence emission peaking around 645-648 nm, this compound is well-suited to act as a component in a FRET pair. mdpi.comevitachem.commedchemexpress.com It can function as an acceptor for donor dyes that emit in the orange-red region of the spectrum (approx. 580-640 nm) or as a donor for acceptor dyes that absorb at wavelengths longer than 650 nm. The process quenches the donor's fluorescence while sensitizing the acceptor's fluorescence. researchgate.net This "spectroscopic ruler" capability allows FRET systems involving Oxazine 170 to be used for probing nanoscale distances in biological and material science applications. frontiersin.org
| Property | Value | Solvent | Significance for FRET |
|---|---|---|---|
| Absorption Maximum (λabs) | ~613-621 nm | Methanol/Ethanol | Defines the required spectral range for a donor's emission to efficiently transfer energy to Oxazine 170 (as acceptor). |
| Emission Maximum (λem) | ~645-648 nm | Methanol/Ethanol | Defines the required spectral overlap for an acceptor's absorption when Oxazine 170 acts as the donor. medchemexpress.com |
| Molar Extinction Coefficient | 83,000 cm-1M-1 at 613 nm | Methanol | A high value contributes to a larger Förster distance (R0), increasing the potential range of FRET. evitachem.com |
| Fluorescence Quantum Yield (ΦF) | 0.63 | Methanol | A high quantum yield is favorable for an efficient FRET donor. mdpi.com |
| Excited State Lifetime (τ) | ~1.9 ns | Aqueous Solution | The donor's lifetime in the absence of the acceptor is a key parameter in quantifying FRET efficiency. evitachem.com |
Homo-FRET and Excitonic Interactions in Dye Assemblies
Homo-FRET is a specific case of FRET where energy is transferred between identical molecules—from an excited Oxazine 170 molecule to a neighboring ground-state Oxazine 170 molecule. nih.gov This process is particularly relevant in concentrated solutions or dye assemblies where the intermolecular distance is small. chemrxiv.org
In very dense and ordered dye assemblies, stronger excitonic interactions can occur. These interactions arise from the quantum mechanical coupling of the transition dipoles of closely spaced molecules, leading to the formation of delocalized excited states (excitons). These interactions can cause significant changes in the absorption spectra, such as splitting of the main absorption band or shifts to either shorter (H-aggregates) or longer (J-aggregates) wavelengths.
Photostability and Photodegradation Mechanisms
Investigation of Photobleaching Dynamics Under High Excitation
A significant drawback of organic dyes, including this compound, is their susceptibility to photobleaching, particularly when subjected to high-intensity or high-energy excitation radiation. mdpi.com Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This process limits the useful lifetime of the dye in applications requiring prolonged or intense illumination, such as laser systems or single-molecule imaging.
The mechanisms of photodegradation often involve reactions of the dye in its excited state with surrounding molecules, such as molecular oxygen or water (OH⁻ ions). mdpi.com These reactions can create modified, non-fluorescent chemical structures. Under high excitation conditions, the population of excited states is high, increasing the probability of these destructive reactions. Furthermore, the photoproducts themselves can sometimes act as fluorescence quenchers, effectively becoming "traps" for the excitation energy of nearby, intact dye molecules, further accelerating the loss of signal.
Strategies for Enhancing Photochemical Stability in Diverse Media
A primary strategy for improving the photostability of this compound is to isolate it from reactive species in its environment. Incorporating the dye into a solid and inert host matrix, such as poly(methyl methacrylate) (PMMA), is a common and effective approach. mdpi.com
The rigid polymer matrix offers several advantages:
Protection: It creates a physical barrier that can limit the diffusion of reactive species like oxygen and water to the dye molecules.
Reduced Aggregation: By dispersing the dye molecules within the polymer, the matrix can prevent the formation of aggregates that might have lower photostability.
Structural Rigidity: The rigid environment can restrict conformational changes in the excited state that might lead to degradation pathways.
| Factor | Effect | Controlling Mechanism |
|---|---|---|
| High Temperature | Potential degradation of the host matrix (e.g., PMMA), limiting operational conditions. | The host material has a finite thermal stability (e.g., PMMA Tg ≈ 105 °C). mdpi.com |
| High Concentration | Molecular aggregation (dimerization), potentially altering spectral properties and excited-state dynamics. researchgate.net | Intermolecular π–π interactions. |
| High Excitation Intensity | Accelerated photobleaching and loss of fluorescence. mdpi.com | Increased rate of photochemical reactions with environmental species (e.g., O2) from the excited state. |
| Incorporation in Polymer Matrix | Enhanced photostability. mdpi.com | Isolation from reactive species and restriction of molecular motion. mdpi.com |
Advanced Spectroscopic Characterization Techniques Applied to Oxazine 170 Perchlorate
UV-Visible Absorption Spectroscopy for Electronic Band Analysis
UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For Oxazine (B8389632) 170 perchlorate (B79767), this method reveals crucial information about its electronic band structure. In ethanol, the dye exhibits a primary absorption band with a maximum at approximately 621 nm. mdpi.comresearchgate.net This absorption is responsible for the dye's characteristic blue color. A study using various hybrid functionals and a 6–31 + + G(d,p) basis set calculated the vibronic absorption spectra of the dye in an aqueous solution. nih.gov The long-range corrected ωB97XD functional was found to provide the best correlation with experimental data, particularly in identifying the main absorption maximum and a shoulder at shorter wavelengths. nih.gov This shoulder was determined to be of vibronic origin rather than a distinct electronic transition. nih.gov
The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, has been reported to be 83,000 cm⁻¹/M at 613.3 nm in methanol. omlc.org The absorption spectrum of Oxazine 170 is critical for applications such as light-harvesting systems, where it can act as an acceptor molecule. For instance, its absorption spectrum overlaps well with the emission of donor molecules like Lumogen F Red 305, facilitating efficient energy transfer. mdpi.com
| Solvent | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Reference |
| Ethanol | 621 nm | Not specified | mdpi.comresearchgate.net |
| Methanol | 613.25 nm | 83,000 cm⁻¹/M at 613.3 nm | omlc.orgphotochemcad.com |
| Aqueous Solution | Not specified | Not specified | nih.gov |
Steady-State and Time-Resolved Fluorescence Spectroscopy for Luminescence Dynamics
Fluorescence spectroscopy provides insights into the excited state properties and de-excitation pathways of a molecule. Oxazine 170 perchlorate is known for its strong fluorescence, with an emission maximum around 645-648 nm in ethanol. mdpi.commedchemexpress.com The quantum yield of fluorescence, which represents the efficiency of the emission process, has been measured to be 0.63 in methanol. omlc.orgphotochemcad.com
Steady-state and time-resolved fluorescence techniques have been instrumental in studying the dynamics of energy transfer processes involving this compound. For example, in hybrid systems with Cadmium Sulfide (CdS) quantum dots, Förster resonance energy transfer (FRET) from the quantum dots (donor) to the dye (acceptor) has been investigated. nih.govresearchgate.net These studies revealed that the efficiency of FRET is dependent on the size of the quantum dots and is influenced by electrostatic interactions. nih.govresearchgate.net At higher concentrations of the dye, aggregation on the quantum dot surface can occur, leading to fluorescence quenching through a homo-FRET process. nih.govresearchgate.net
When doped into a poly(methyl methacrylate) (PMMA) fiber, the fluorescence spectrum of this compound can be modified. mdpi.com As the length of the fiber increases, a red-shift in the emission maximum and a broadening of the full width at half maximum (FWHM) are observed. mdpi.comresearchgate.net This is attributed to the reabsorption of the emitted fluorescence by the dye molecules within the fiber. mdpi.com
| Solvent/Matrix | Emission Maximum (λem) | Quantum Yield (ΦF) | Reference |
| Ethanol | 648 nm | Not specified | mdpi.com |
| Methanol | Not specified | 0.63 | omlc.orgphotochemcad.com |
| PMMA Fiber | ~650 nm (initial) | Not specified | mdpi.com |
Infrared Spectroscopy and Vibrational Analysis of Molecular Structure
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. While specific experimental IR spectra for this compound are not extensively detailed in the provided context, computational studies have been performed to calculate its IR spectra in both the ground and excited states. nih.govresearchgate.net These calculations are crucial for understanding how the molecular structure changes upon photoexcitation.
For instance, a theoretical study analyzed the influence of hydrogen bonding with water molecules on the vibrational properties of the dye. nih.govresearchgate.net It was found that these hydrogen bonds are strengthened when the dye is excited. nih.govresearchgate.net This type of analysis helps in interpreting the shifts observed in other spectroscopic measurements and provides a more complete picture of the molecule's behavior in different environments.
Computational Spectroscopy for Validation of Experimental Data
Computational spectroscopy has become an invaluable tool for complementing and validating experimental findings. As seen in the previous sections, theoretical calculations have been extensively applied to this compound. Time-dependent density functional theory (TD-DFT) has been used to calculate the vibronic absorption spectra, providing insights into the nature of electronic transitions. nih.govresearchgate.net
Applications of Oxazine 170 Perchlorate in Cutting Edge Research Disciplines
Laser Science and Optical Gain Media
The unique characteristics of Oxazine (B8389632) 170 perchlorate (B79767) make it a valuable compound in the realm of laser technology, where it is utilized as a gain medium.
Performance Characteristics as a Tunable Laser Dye
Oxazine 170 perchlorate is recognized as a laser dye with a broad excitation spectrum, ranging from 300 to 550 nm, and it exhibits strong absorption for light with wavelengths greater than 550 nm. medchemexpress.comimmunomart.comglpbio.comchemsrc.com Its fluorescence emission is centered at approximately 645 nm. medchemexpress.comimmunomart.comglpbio.comchemsrc.com In ethanol, the main absorption band of this compound is located at 621 nm, with the corresponding emission spectrum at 648 nm. mdpi.com When dissolved in methanol, the absorption maximum is observed at 613.25 nm. photochemcad.com This tunability allows for its use in various laser applications requiring specific wavelength outputs. The dye belongs to the oxazine family, which is frequently employed for laser applications in the visible red and near-infrared regions. mdpi.com
| Property | Value | Solvent | Reference |
| Excitation Range | 300–550 nm | Not Specified | medchemexpress.comimmunomart.comglpbio.comchemsrc.com |
| Emission Maximum | ~645 nm | Not Specified | medchemexpress.comimmunomart.comglpbio.comchemsrc.com |
| Absorption Maximum | 621 nm | Ethanol | mdpi.com |
| Emission Maximum | 648 nm | Ethanol | mdpi.com |
| Absorption Maximum | 613.25 nm | Methanol | photochemcad.com |
| Molar Absorption Coefficient | 83,000 at 613.25 nm | Methanol | photochemcad.com |
Optical Amplification and Gain Dynamics in Solution and Solid State
Research has demonstrated the potential of this compound for optical amplification in both solution and solid-state media. Theoretical studies have explored the gain characteristics of this compound when doped into a poly(methyl methacrylate) (PMMA) optical fiber. scispace.comresearchgate.netgrafiati.com These simulations, considering dye concentrations from 0.2 x 10⁻⁶ to 1.4 x 10⁻⁶ M and pump powers ranging from 1 to 10 kW, indicate the feasibility of constructing an optical amplifier based on this dye-doped polymer system. scispace.comresearchgate.netgrafiati.com The high absorption and emission cross-sections of oxazines make them excellent candidates for optical signal amplification. scispace.com The maximum emission of Oxazine 170 at around 645 nm aligns well with the 650 nm transmission window of PMMA core fibers, for which cost-effective laser diodes and sensitive silicon photodiodes are readily available. scispace.comresearchgate.net
In solid-state applications, such as dye-doped polymer optical fiber amplifiers (POFAs), a significant output of 1-kW (30 dB gain) has been shown to be achievable with a 1 ppm dye concentration in a fiber with a 500-µm core radius and a length of 250 mm. researchgate.net The fast depopulation of the excited state, with a lifetime typically in the nanosecond range, means that amplification is generally achieved in a pulsed operating regime. scispace.com
Integration into Advanced Laser Architectures and Systems
This compound has been integrated into advanced laser architectures, most notably in the form of dye-doped polymer optical fibers. google.com These systems offer the advantage of amplifying various wavelengths within the visible light spectrum by selecting the appropriate organic dye. google.com The use of a graded-index (GI) polymer optical fiber, as opposed to a step-index (SI) type, helps maintain the coherency of the signal, amplified light, and excitation light, leading to a highly efficient and wideband amplifier. google.com The principle of operation for these fiber amplifiers is distinct from a laser oscillator; they amplify an external signal light that is at a different wavelength from the pump light. google.com The fabrication of fluorescent polymeric optical fibers containing this compound has been experimentally demonstrated. scispace.comresearchgate.net
Polymeric and Nanostructured Optical Materials
The incorporation of this compound into polymeric and nanostructured materials has led to the development of novel optical components with tailored luminescent properties.
Fabrication and Luminescent Properties of Dye-Doped Polymeric Matrices (e.g., PMMA)
This compound can be effectively incorporated as a dopant into poly(methyl methacrylate) (PMMA) to fabricate polymeric optical fibers. mdpi.comdntb.gov.uachemicalbook.comresearchgate.netresearchgate.net These dye-doped fibers exhibit bright fluorescence under excitation, for instance, with a 532 nm laser. mdpi.comresearchgate.net A study on PMMA fibers doped with this compound at a molar concentration of 4.3 x 10⁻⁵ revealed significant changes in the fluorescence spectrum as a function of fiber length. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net Specifically, a red shift in the maximum emission wavelength (λmax) with an average slope of 4.6 nm/cm and an increase in the full width at half maximum (FWHM) with a slope of 6.7 nm/cm were observed over a fiber length of 0.02–0.08 m. mdpi.comdntb.gov.ua This phenomenon is attributed to the high overlap between the absorption and emission spectra of the dye, leading to reabsorption of the emitted light. mdpi.comdntb.gov.ua Over a distance of 0.85 meters, a total red shift of approximately 80 nm was achieved. mdpi.com The high quantum yield of the dye (0.63 in methanol) and its melting point of around 260°C make it suitable for the fiber drawing process. mdpi.com
| Parameter | Value | Condition | Reference |
| Molar Concentration | 4.3 x 10⁻⁵ | In PMMA fiber | mdpi.comdntb.gov.uaresearchgate.netresearchgate.net |
| λmax Red Shift Slope | 4.6 nm/cm | Fiber length 0.02–0.08 m | mdpi.comdntb.gov.ua |
| FWHM Increasing Slope | 6.7 nm/cm | Fiber length 0.02–0.08 m | mdpi.comdntb.gov.ua |
| Total λmax Shift | ~80 nm | Fiber length 0.85 m | mdpi.com |
| Quantum Yield | 0.63 | In Methanol | mdpi.com |
Spectroscopic Characterization of Dye-Polymer Interactions
The spectroscopic properties of this compound have been studied in various environments, including PMMA thin films. researchgate.net The absorption spectra of oxazine dyes, including Oxazine 170, doped in PMMA extend from approximately 520 nm to 680 nm. ias.ac.in The interaction with the polymer host typically causes a slight red shift of a few nanometers in the emission spectrum. mdpi.com In PMMA, the absorption spectrum of Oxazine 170 shows an intense band corresponding to the 1' ← 0 transition and a weaker shoulder for the 2' ← 0 transition. ias.ac.in The Stokes shift, which is the difference between the absorption and fluorescence maxima, is an important characteristic. For Oxazine 170 in PMMA, the Stokes shift is smaller compared to other oxazine dyes like Oxazine 4 and Oxazine 750, which suggests a higher potential for self-absorption of the emitted radiation. ias.ac.in The spectroscopic properties of this compound in PMMA are crucial for optimizing the performance of devices like luminescent solar concentrators. ias.ac.in
Optimization of Optical Fiber Doping for Waveguiding Applications
The integration of this compound into polymeric optical fibers (POFs), particularly those made of poly(methyl methacrylate) (PMMA), has been a subject of significant research to develop novel light sources and optical amplifiers. researchgate.netscispace.com The efficiency of these devices hinges on the optimization of the dye-doping process and understanding the resulting waveguiding properties.
Organic dyes like this compound are advantageous for POF technology due to their high fluorescence efficiency, large absorption cross-section, and ease of processing. researchgate.netgrafiati.com When doped into a PMMA matrix, this compound exhibits a main absorption band at approximately 621 nm and an emission spectrum around 648 nm. mdpi.com This emission window aligns well with the low-attenuation transmission window of PMMA-core fibers (around 650 nm), making it compatible with commercially available low-cost laser diodes and sensitive silicon-based photodiodes. scispace.com
Numerical simulations and experimental work have been conducted to analyze the optical gain characteristics of this compound-doped PMMA fibers. researchgate.netscispace.com These studies investigate the relationship between dye concentration, pump power, and signal amplification. For instance, theoretical investigations have explored molar dye concentrations ranging from 0.2 x 10⁻⁶ to 1.4 x 10⁻⁶ and pump powers from 1 to 10 kW. scispace.comgrafiati.com
A key phenomenon observed in these doped fibers is a significant red shift of the maximum fluorescence wavelength (λmax) as a function of the fiber length. mdpi.com This is attributed to the re-absorption and re-emission of fluorescence as it propagates along the fiber, particularly in the region where the absorption and emission spectra of the dye overlap. mdpi.com In one study, a red shift of approximately 80 nm was observed over a distance of 0.85 meters in a fabricated polymeric fiber. mdpi.com The luminescence signal attenuation is a critical factor that limits the practical length of such fluorescent fibers to tens of centimeters. mdpi.com
The fabrication process itself, such as the fiber drawing technique, has been experimentally verified as suitable for producing these doped fibers, paving the way for their application in constructing optical fiber amplifiers. scispace.com The optimization of these parameters is crucial for the development of compact and efficient light sources and amplifiers based on dye-doped polymeric optical fibers. mdpi.comresearchgate.net
Interactive Data Table: Properties of this compound-Doped PMMA Fiber
| Property | Value | Source(s) |
| Host Material | Poly(methyl methacrylate) (PMMA) | researchgate.net, scispace.com |
| Main Absorption Peak | ~621 nm | mdpi.com |
| Main Emission Peak | ~648 nm | mdpi.com |
| PMMA Transmission Window | ~650 nm | scispace.com |
| Studied Molar Concentrations | 0.2 x 10⁻⁶ - 1.4 x 10⁻⁶ | scispace.com, grafiati.com |
| Studied Pump Power | 1 - 10 kW | scispace.com, grafiati.com |
| Observed Red Shift (0.85 m) | ~80 nm | mdpi.com |
Hybrid Nanomaterial Integration (e.g., Quantum Dots) for Enhanced Optical Functionality
The integration of this compound with semiconductor nanomaterials, specifically Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) quantum dots (QDs), has led to the development of advanced ratiometric photochemical sensors with enhanced optical functionalities. acs.orgresearchgate.net This hybrid approach leverages the unique photophysical properties of both the organic dye and the quantum dots to create sensitive and robust sensing platforms. acs.orgnih.gov
The core principle behind this integration is Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules. acs.org In these hybrid systems, the CdSe/ZnS QDs act as the energy donor, while this compound serves as the energy acceptor. acs.orgresearchgate.net This energy transfer is facilitated by the dipole-dipole interaction between the QDs and the dye molecules. acs.org The efficiency of this FRET process has been both theoretically determined and experimentally verified. acs.org
A key application of this hybrid material is in the development of ratiometric optical pH sensors. acs.orgresearchgate.net These sensors are fabricated by embedding the CdSe/ZnS QDs and this compound into a matrix, such as ethyl cellulose (B213188) (EC), which is then coated onto the tip of an optical fiber. researchgate.net When excited by a light source (e.g., a 405 nm LED), the fluorescence intensity of the CdSe/ZnS QDs at 575 nm decreases with increasing pH, while the fluorescence intensity of this compound at 655 nm increases. researchgate.net
The ratiometric sensing approach, which utilizes the ratio of the fluorescence intensities at these two wavelengths (575 nm and 655 nm), offers significant advantages. researchgate.net It effectively suppresses spurious fluctuations that can arise from the intensity of the excitation source or changes in the optical transmission properties of the fiber. researchgate.net This results in a sensor with a linear relationship to the pH value over a broad range, from 1.6 to 13.2. researchgate.net Such sensors exhibit good linearity, sensitivity, and repeatability, making them promising for applications in fields like marine monitoring and environmental protection. researchgate.net
Fundamental Sensing and Probe Mechanisms in Analytical Chemistry
Mechanistic Principles of Ratiometric Photochemical pH Sensing
This compound serves as a key component in ratiometric photochemical pH sensors due to its pH-sensitive fluorescence properties. acs.orgresearchgate.net The fundamental mechanism of these sensors is based on the change in the fluorescence emission spectrum of the dye in response to variations in hydrogen ion concentration. researchgate.netresearchgate.net
In a typical ratiometric sensor configuration, this compound is often paired with a pH-insensitive fluorophore or a material whose fluorescence is affected by pH in an opposing manner. researchgate.net A prime example is its combination with CdSe/ZnS quantum dots. acs.orgresearchgate.net In this system, when excited by a single wavelength, the sensor exhibits two distinct emission peaks. The intensity of the this compound emission is directly dependent on the pH of the surrounding medium, while the emission from the quantum dots may be inversely related or stable. researchgate.net
The sensing principle involves a photochemical reaction where the protonation or deprotonation of the Oxazine 170 molecule alters its electronic structure, and consequently, its fluorescence characteristics. researchgate.net This results in a measurable change in the fluorescence intensity at a specific wavelength. nih.gov By taking the ratio of the fluorescence intensities at two different wavelengths—one sensitive to pH (from Oxazine 170) and one that is not (or is oppositely sensitive)—a ratiometric measurement is achieved. researchgate.netnih.gov This ratiometric approach enhances the accuracy and reliability of the sensor by correcting for variables such as fluctuations in the excitation light source intensity, photobleaching, and detector sensitivity. researchgate.net
For instance, in a sensor combining this compound and CdSe/ZnS quantum dots, as the pH increases, the fluorescence intensity of the quantum dots at 575 nm decreases, while the fluorescence of Oxazine 170 at 655 nm increases. researchgate.net The ratio of these two intensities provides a linear and robust measurement of the pH over a wide range. researchgate.net
Exploration of Ammonia (B1221849) and Urea (B33335) Detection Mechanisms in Membrane Systems
This compound is a central component in the development of fluorescent membrane-based sensors for the detection of ammonia and urea. researchgate.netnih.govd-nb.info The detection mechanism relies on the interaction between the dye and ammonia, which is either the target analyte itself or the product of an enzymatic reaction with urea. researchgate.netnih.gov
For direct ammonia detection, a thin membrane is typically fabricated by incorporating this compound into a polymer matrix, such as ethyl cellulose (EC). researchgate.net The sensing principle is based on the deprotonation of the weakly acidic Oxazine 170 dye by the weak base ammonia in an aqueous environment. researchgate.net This interaction leads to a shift in the fluorescence emission spectrum of the dye. researchgate.net Specifically, the fluorescence intensities at two different emission wavelengths, for example, 565 nm and 630 nm, are altered. researchgate.net The ratio of these intensities is then used for the ratiometric quantification of ammonia concentration. researchgate.net This method has been shown to be effective for detecting ammonia in water in the ppm range, with a rapid response time and good reversibility. researchgate.net
In the case of urea detection, an enzymatic approach is employed. nih.govd-nb.info A biosensor is constructed with a multi-layer membrane. nih.gov One layer is the this compound-ethyl cellulose (O17-EC) membrane, which acts as the optical transducer. nih.gov Another layer contains immobilized enzymes, such as urease, within a matrix of ethyl cellulose and polyurethane hydrogel. nih.govmdpi.com The urease catalyzes the hydrolysis of urea, which produces ammonia. nih.govmdpi.com The generated ammonia then diffuses into the O17-EC membrane, causing a change in the fluorescence of the this compound, as described above. nih.gov The change in the ratio of fluorescence intensities is proportional to the concentration of urea in the sample. nih.gov This principle has been successfully applied to the development of ratiometric fluorescent biosensors for urea in biological samples like urine. d-nb.info
Enzymatic Biosensor Development Based on this compound Transducers
This compound serves as a highly effective optical transducer in the fabrication of various enzymatic biosensors. nih.govbohrium.com These biosensors are designed for the specific and sensitive detection of analytes such as creatine (B1669601), creatinine (B1669602), L-arginine, and L-asparagine. nih.govbohrium.comnih.govnih.gov The fundamental design of these biosensors involves a dual-layer membrane system. nih.govnih.gov
The primary layer is the this compound-ethyl cellulose (O17-EC) membrane, which functions as the signal transducer. nih.govnih.gov The secondary layer is an enzyme-containing matrix, where specific enzymes are immobilized. nih.govnih.gov The choice of enzymes determines the target analyte of the biosensor.
The sensing mechanism is based on a cascade of reactions. First, the immobilized enzymes catalyze the hydrolysis of the target analyte. nih.govnih.gov A common feature of the enzymatic reactions for analytes like creatine (with creatinase and urease), creatinine (with creatinine deiminase), L-arginine (with arginase and urease), and L-asparagine (with asparaginase) is the production of ammonia as an end product. nih.govbohrium.comnih.govnih.gov
This generated ammonia then interacts with the O17-EC transducer layer. nih.govnih.gov The ammonia, being a weak base, causes a change in the protonation state of the Oxazine 170 dye. researchgate.net This, in turn, alters the fluorescence properties of the dye, leading to a measurable change in the fluorescence intensities at two specific emission wavelengths (e.g., 565 nm and 625 nm). nih.govnih.govnih.gov
The ratiometric measurement, calculated from the ratio of these two fluorescence intensities, is directly proportional to the concentration of the original analyte. nih.govnih.govnih.gov This approach has been successfully used to create biosensors with high sensitivity, good response times, reversibility, and long-term stability for the detection of these analytes in biological fluids. nih.govbohrium.comnih.govnih.gov
Interactive Data Table: Performance of this compound-Based Enzymatic Biosensors
| Analyte | Enzymes Used | Detection Range (mM) | Limit of Detection (LOD) (mM) | Source(s) |
| Creatine | Creatinase, Urease | 0.1 - 1.0 | 0.015 | nih.gov, nih.gov |
| Creatinine | Creatinine deiminase | 0.1 - 1.0 | 0.0325 | nih.gov, nih.gov |
| L-arginine | Arginase, Urease | 0.1 - 10 | 0.082 | bohrium.com, nih.gov |
| L-asparagine | Asparaginase | 0.1 - 10 | 0.074 | bohrium.com, nih.gov |
Role in Refractive Index Alteration for Optical Fiber Sensing
In some fiber optic sensor designs, particularly those utilizing evanescent wave spectroscopy, the sensor's response is dependent on the interaction of the light's evanescent field with a chemically sensitive material coated onto the fiber core. core.ac.ukscispace.com For instance, in sensors for ammonia, a layer containing this compound is deposited on an uncladded section of an optical fiber. scispace.comcore.ac.uk
The chemical interaction between the this compound and the target analyte (e.g., ammonia) causes a change in the dye's absorption spectrum. spie.org According to the Kramers-Kronig relations, a change in the absorption spectrum of a material is inherently linked to a change in its refractive index. Therefore, the reaction of this compound with an analyte alters the refractive index of the sensitive coating.
This alteration in the refractive index of the layer modifies the conditions for light propagation within the optical fiber, such as the characteristics of the evanescent wave or the resonance conditions in specific sensor structures (e.g., lossy mode resonance). scispace.com These changes in light propagation can then be detected as a change in the transmitted or reflected optical power, providing a measure of the analyte's concentration. Thus, this compound contributes to the sensing mechanism not only through direct fluorescence changes but also by inducing refractive index alterations in the sensing layer upon chemical interaction. scispace.comcore.ac.uk
Molecular Recognition and Intercalation Studies in Biological Systems (Excluding Clinical Use)
This compound, a fluorescent dye belonging to the oxazine family, has garnered significant attention in various research disciplines due to its distinct photophysical properties. medchemexpress.comphotochemcad.com In the realm of biological research, excluding clinical applications, its utility is particularly pronounced in the study of molecular interactions at a subcellular level. Its ability to act as a sensitive probe allows for the detailed investigation of complex biological systems, providing insights into the mechanisms governing molecular recognition and binding events. The dye's fluorescence is often sensitive to the local environment, making it a valuable tool for reporting on these interactions. acs.orgresearchgate.net
Investigation of Nucleic Acid Binding Mechanisms and Triplex Formation
The interaction of small molecules with nucleic acids is a cornerstone of molecular biology and drug development research. This compound serves as an effective probe in these studies due to its potential to bind to nucleic acid structures and report these events through changes in its fluorescence signature. googleapis.com Research indicates its utility in studying non-covalent interactions, including potential intercalative binding with DNA. researchgate.net
One of the advanced applications of this dye is in the investigation of non-canonical DNA structures, such as DNA triplexes. wisc.edu These three-stranded nucleic acid structures are involved in various cellular processes, and understanding their formation and stability is of great interest. This compound has been employed in studies focused on the electronic pH switching of DNA triplex reactions, demonstrating its role as a reporter molecule in complex biochemical systems. wisc.edu The binding events can be monitored by observing shifts in the dye's absorption or emission spectra, or changes in its fluorescence quantum yield and lifetime.
Table 1: Research Applications of this compound in Nucleic Acid Studies
| Interaction Studied | Principle of Detection | Key Research Finding |
| General Nucleic Acid Binding | Changes in fluorescence upon non-covalent interaction with DNA/RNA. researchgate.net | The dye acts as a probe for the formation of dye-nucleic acid complexes. researchgate.net |
| DNA Triplex Formation | The dye's fluorescence properties are used to monitor the pH-dependent formation and dissociation of DNA triplex structures. wisc.edu | Demonstrated utility as a fluorescent reporter in studying the dynamics of unconventional DNA conformations. wisc.edu |
Application as a Fluorescent Probe for Studying Molecular Interactions
The versatility of this compound as a fluorescent probe extends to a wide array of molecular interaction studies beyond just nucleic acids. Its spectral properties are highly sensitive to the polarity and structure of its immediate environment, a characteristic that researchers exploit to study various binding and encapsulation phenomena.
A significant application is its use as an acceptor molecule in Förster Resonance Energy Transfer (FRET) studies. researchgate.net In one such system, this compound was paired with Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) quantum dots, which acted as the FRET donor. This pairing was used to create a ratiometric photochemical pH sensor, where the FRET efficiency between the quantum dots and the dye was modulated by pH changes. researchgate.net
The dye's interactions with other advanced materials have also been explored. Studies involving graphene oxide (GO) have shown that GO can induce prototropism in this compound, influencing its charge state (e.g., monocationic or dicationic forms) and consequently altering its fluorescence yield depending on the solvent. acs.org Furthermore, its interaction with host molecules like cyclodextrins has been investigated to understand its aggregation equilibria in aqueous solutions, demonstrating how encapsulation within the cyclodextrin (B1172386) cavity affects its molecular disposition. researchgate.netresearchgate.net These studies highlight the dye's role as a model guest molecule for probing host-guest interactions.
Table 2: this compound in Diverse Molecular Interaction Studies
| Interaction System | Principle | Application/Study |
| CdSe/ZnS Quantum Dots (FRET Pair) | pH-dependent Förster Resonance Energy Transfer from quantum dot (donor) to the dye (acceptor). researchgate.net | Development of ratiometric fluorescent pH sensors. researchgate.netresearchgate.net |
| Graphene Oxide (GO) | GO surface interactions induce prototropism and can enhance or quench the dye's fluorescence depending on the solvent. acs.org | Investigation of fluorophore-nanomaterial interactions and proton transfer dynamics. acs.org |
| Cyclodextrins (Host-Guest) | Encapsulation of the dye within the cyclodextrin cavity alters its aggregation behavior and photophysical properties. researchgate.netresearchgate.net | Study of host-guest chemistry and molecular aggregation equilibria in aqueous media. researchgate.netresearchgate.net |
| Ethylcellulose Matrix | The dye is embedded in a polymer matrix to create a sensing membrane that responds to analytes like ammonia. mdpi.comnih.govscience.gov | Fabrication of ratiometric fluorescent biosensors for various analytes (e.g., urea, creatine, creatinine). mdpi.comnih.govscience.govscience.gov |
Utilization in Immunofluorescence for Subcellular Component Visualization
As a fluorescent dye, this compound possesses properties that are fundamental for cellular imaging. researchgate.net It absorbs light strongly and emits fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging as it minimizes background autofluorescence from native biomolecules. medchemexpress.comresearchgate.net
While the dye is employed as a biological stain and in cellular imaging contexts, its specific, widespread application in traditional immunofluorescence techniques—where a dye is conjugated to an antibody to target a specific subcellular protein—is not extensively detailed in the surveyed scientific literature. However, its photophysical characteristics make it a candidate for such applications. The development of water-soluble derivatives with functional groups like carboxylic acids opens the possibility for conjugation to biomolecules, including antibodies. researchgate.net Its use in creating fluorescent biosensing membranes for detecting metabolites demonstrates its utility within biological matrices. mdpi.comscience.gov
The primary value of this compound in the context of subcellular visualization lies in its robust fluorescence, which can be used to probe cellular environments and track molecular interactions, as detailed in the preceding sections.
Table 3: Photophysical Properties of this compound Relevant to Fluorescence Imaging
| Property | Value / Range | Significance for Imaging |
| Excitation Wavelength | Wide range (approx. 300-550 nm), with strong absorption > 550 nm. medchemexpress.comglpbio.com | Flexible choice of excitation source. |
| Absorption Maximum (in Methanol) | ~613 nm. photochemcad.com | Efficient excitation with common laser lines (e.g., 633 nm). |
| Emission Maximum | ~645 nm. medchemexpress.comglpbio.com | Emission in the far-red spectrum reduces interference from cellular autofluorescence. researchgate.net |
| Quantum Yield (in Methanol) | 0.63. photochemcad.com | High quantum yield indicates bright fluorescence emission, leading to better signal-to-noise ratios. |
Theoretical and Computational Chemistry Studies on Oxazine 170 Perchlorate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the Oxazine (B8389632) 170 cation, the active chromophore. These calculations model the distribution of electrons and the energy landscape of the molecule.
The electronic and photophysical properties of the Oxazine 170 (OX170) cation have been extensively studied using Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT). researchgate.netnih.gov In one significant study, the vibronic absorption spectrum of OX170 in an aqueous solution was calculated using a wide array of 40 different hybrid functionals, combined with the 6-31++G(d,p) basis set and the Solvation Model based on Density (SMD). researchgate.netnih.gov
This comprehensive approach aimed to find the most accurate functional for this specific dye. The results indicated that the long-range corrected ωB97XD functional yielded the best agreement with experimental data, particularly for the positions of the main absorption maximum and a short-wavelength shoulder. researchgate.netnih.gov Further studies on oxazine dyes have reinforced the necessity of including a solvent model, such as SMD or a polarizable continuum model (CPCM), to accurately predict excitation energies. grafiati.com The inclusion of implicit solvent models was found to reduce the error in predicted excitation energies to less than 0.3 eV in all cases studied, and often to less than 0.1 eV. grafiati.com
Table 1: Computational Methods Applied to Oxazine 170
| Methodology | Functional(s) | Basis Set | Solvent Model | Key Finding | Reference |
|---|---|---|---|---|---|
| TD-DFT | 40 Hybrid Functionals Tested | 6-31++G(d,p) | SMD | ωB97XD functional provides the best agreement with the experimental absorption spectrum in an aqueous solution. | researchgate.net, nih.gov |
| TD-DFT | Various | Not Specified | SMD, CPCM | Inclusion of an implicit solvent model is crucial for accurate prediction of excitation energies in oxazine dyes. | grafiati.com |
Computational studies have successfully calculated various parameters for the OX170 cation in both its ground and excited states. researchgate.netnih.govresearchgate.net These parameters include the distribution of atomic charges, the magnitude and direction of the dipole moment, and the transition moment, which is related to the probability of an electronic transition occurring. researchgate.netnih.gov
Maps of electron density and electrostatic potential have also been constructed based on these calculations. researchgate.netnih.gov These maps provide a visual representation of the charge distribution within the molecule and how it changes upon photoexcitation. For instance, upon excitation, the electron density on the endocyclic nitrogen atom in the central ring of the chromophore increases the most. researchgate.netnih.gov
Molecular Dynamics Simulations of Solvation Effects and Conformational Dynamics
The interaction of Oxazine 170 with its surrounding solvent molecules significantly influences its behavior. While specific molecular dynamics simulation results are not detailed in the available literature, extensive analysis of solvation effects has been performed using computational models. In aqueous solutions, the dye's association is stabilized by a combination of van der Waals forces, electrostatic interactions, hydrophobic interactions, and intermolecular hydrogen bonds. researchgate.net
Studies have shown that the reconfiguration of the hydration shells around the dye monomers upon association is a critical energetic factor. researchgate.net Furthermore, the interaction of Oxazine 170 with other molecules, such as graphene oxide, has been shown to induce dynamic changes in its chemical form (e.g., neutral, monocationic, dicationic) depending on the solvent, including acetonitrile, N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). acs.org
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of theoretical calculations is the prediction of spectroscopic properties, which can then be validated against experimental measurements. For Oxazine 170, TD-DFT calculations correctly predicted that a noticeable shoulder in the experimental absorption spectrum is vibronic in nature and not the result of a separate electronic transition. researchgate.netnih.govresearchgate.net
However, while the position of the shoulder was well-reproduced by the ωB97XD functional, the calculated intensity was lower than what is observed experimentally. researchgate.netnih.gov The main absorption and emission bands are highly dependent on the solvent. mdpi.com Theoretical predictions are often compared against these experimental values to gauge the accuracy of the computational model.
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Oxazine 170
| Solvent | Parameter | Experimental Value (nm) | Calculated Value (nm) | Reference |
|---|---|---|---|---|
| Methanol | Absorption λmax | 613 | Not Specified | photochemcad.com |
| Ethanol | Absorption λmax | 621 | Not Specified | mdpi.com |
| Ethanol | Emission λmax | 648 | Not Specified | mdpi.com |
| Aqueous Solution | Absorption λmax | ~618 (Cationic form) | Accurately predicted with ωB97XD | researchgate.net, acs.org |
| Aqueous Solution | Absorption Shoulder | Present | Position accurately predicted, intensity underestimated | researchgate.net |
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding) and Environmental Perturbations
Computational studies have provided detailed insights into the specific intermolecular interactions between Oxazine 170 and its environment. In an aqueous solution, the influence of four strong hydrogen bonds between the dye cation and surrounding water molecules on the absorption spectrum has been analyzed. researchgate.netnih.govresearchgate.net
These calculations revealed several key findings:
The hydrogen bonds are strengthened when the OX170 cation is photoexcited. researchgate.netnih.gov
Photoexcitation induces a significant polarization of one specific water molecule, the one associated with the endocyclic nitrogen atom in the central chromophore ring. researchgate.netnih.gov This is consistent with the finding that this nitrogen atom experiences the largest increase in electron density upon excitation. nih.gov
These findings highlight the sensitivity of Oxazine 170's electronic structure to its immediate microenvironment and demonstrate the power of computational methods to dissect these complex interactions.
Compound Name Table
| Compound Name |
|---|
| Acetonitrile |
| N,N-dimethylformamide |
| Oxazine 1 |
| Oxazine 170 |
| Oxazine 170 perchlorate (B79767) |
Future Directions and Emerging Research Avenues
Development of Novel Derivatized Structures for Enhanced Performance
Future research is focused on synthesizing new derivatives of Oxazine (B8389632) 170 to improve its chemical and physical properties. While the core structure of Oxazine 170 provides a foundation, modifications are being explored to enhance its performance for specific applications. For instance, the development of multifunctional benzoxazines with multiple oxazine units on a single benzene (B151609) ring has shown that monomer reactivity is directly related to the number of oxazine functionalities. mdpi.com This suggests a pathway for creating derivatives with tailored polymerization behavior.
Additionally, research into other dye families, such as heptamethine dyes, highlights the potential of late-stage functionalization to improve fluorophore performance. acs.org Similar strategies could be applied to Oxazine 170 to enhance its stability and reduce aggregation, which are common limitations for organic dyes. acs.org The synthesis of related benzoxazine (B1645224) structures has also demonstrated that altering substituents can significantly change the compound's biological activity, indicating that derivatization could open up new application areas for Oxazine 170.
Integration into Multifunctional Advanced Materials and Devices
A significant area of emerging research involves the incorporation of Oxazine 170 perchlorate (B79767) into advanced materials and devices to create multifunctional systems.
Polymeric Optical Fibers: Oxazine 170 is being investigated as a dopant in poly(methyl methacrylate) (PMMA) optical fibers. mdpi.comsigmaaldrich.com These doped fibers exhibit bright fluorescence and have potential applications as light sources, amplifiers, and sensors. mdpi.com Research has shown that the luminescent properties of these fibers, such as the emission spectrum, can be tuned by adjusting the fiber length, which is a desirable characteristic for creating optimized optical devices. mdpi.com Numerical simulations have been conducted to model the optical gain in Oxazine 170-doped PMMA fibers, which is crucial for the development of fiber amplifiers. researchgate.net
Sensing Membranes: Oxazine 170 perchlorate is a key component in the development of optical sensors. It has been incorporated into ethyl cellulose (B213188) membranes to create ratiometric fluorescent biosensors for detecting substances like L-arginine, L-asparagine, and nitrate. nih.govresearchgate.net These sensors work by detecting ammonia (B1221849) produced in enzymatic reactions, which then interacts with the Oxazine 170 dye, causing a change in its fluorescence. nih.gov Furthermore, a clad-modified plastic optical fiber sensor using Oxazine 170 has been developed for detecting ammonia in water. optica.org
Quantum Dot-Based Sensors: Another novel application is the combination of this compound with semiconductor nanomaterials like CdSe/ZnS quantum dots (QDs) to create ratiometric photochemical pH sensors. glpbio.comacs.org These sensors utilize fluorescence resonance energy transfer (FRET) between the quantum dots (donor) and the Oxazine 170 dye (acceptor). acs.org The efficiency of this energy transfer is pH-dependent, allowing for sensitive pH measurements. acs.org
Exploration of New Spectroscopic Applications and Methodologies
Researchers are exploring new ways to utilize the spectroscopic properties of this compound.
Time-Resolved Synchronous Fluorescence: The compound has been used in the development of time-resolved synchronous fluorescence (TRSF) spectroscopy. mdpi.com This technique offers better spectral separation of fluorescent compounds in mixtures compared to conventional fluorescence spectroscopy, which is advantageous for complex sample analysis in biomedical diagnosis and other fields. mdpi.com
Probing Molecular Interactions: The pH-sensitive absorption spectra of Oxazine 170 make it a useful probe for studying environmental and pH effects on molecular systems. researchgate.net Studies have investigated its spectral behavior in various solvents and solid matrices, revealing the existence of different species (cationic and molecular forms) depending on the pH. researchgate.net
Table 1: Spectroscopic Properties of this compound
| Property | Value | Solvent/Conditions | Reference |
|---|---|---|---|
| Absorption Maximum (λmax) | 624 nm | sigmaaldrich.com | |
| Absorption Maximum (λmax) | 621 nm | mdpi.com | |
| Absorption Maximum (λmax) | 613.25 nm | Methanol | photochemcad.com |
| Emission Maximum | ~645 nm | medchemexpress.comglpbio.com | |
| Emission Spectrum (in ethanol) | 648 nm | Excitation at 593.5 nm | mdpi.com |
| Excitation Spectrum Range | 300-550 nm | medchemexpress.comglpbio.com |
Advanced Computational Modeling for Predictive Design
Computational methods are increasingly being employed to understand and predict the behavior of this compound, guiding the design of new materials and experiments.
TD-DFT Studies: Time-dependent density functional theory (TD-DFT) has been used to calculate the vibronic absorption spectra of Oxazine 170 in aqueous solution. nih.gov These calculations help to understand the electronic transitions and the influence of the solvent environment on the dye's spectroscopic properties. nih.gov For example, studies have analyzed the effect of hydrogen bonding with water molecules on the absorption spectrum. researchgate.netnih.gov
Modeling of Doped Materials: Numerical simulations are used to predict the performance of devices incorporating Oxazine 170. For instance, researchers have modeled the optical gain characteristics of Oxazine 170-doped polymeric optical fiber amplifiers. researchgate.net This allows for the optimization of parameters like dye concentration and pump power before fabrication. researchgate.net
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Oxazine 170 |
| Oxazine 720 |
| Methylene blue |
| L-arginine |
| L-asparagine |
| Ammonia |
| Urea (B33335) |
| Nitrate |
| Poly(methyl methacrylate) (PMMA) |
| Ethyl cellulose |
| CdSe/ZnS quantum dots |
| Heptamethine dyes |
Q & A
Basic: What are the key spectral characteristics of Oxazine 170 perchlorate relevant to fluorescence-based sensing?
This compound exhibits a strong absorption peak at ~450 nm and fluorescence emission at ~650 nm when doped in polymer matrices like PMMA. These spectral properties are critical for designing optical sensors, as excitation at 532 nm (e.g., using a Nd:YAG laser) maximizes fluorescence output . The broad fluorescence peak allows integration with detectors optimized for near-infrared wavelengths.
Basic: What precautions are necessary when handling this compound in laboratory settings?
Due to its perchlorate counterion (a strong oxidizer) and toxicity (H301 hazard code), researchers should:
- Use personal protective equipment (PPE) and work in fume hoods.
- Avoid heating dry samples to prevent explosive decomposition.
- Store in airtight containers away from reducing agents .
Basic: How is this compound incorporated into polymer matrices for optical applications?
A dip-coating method is commonly used:
Prepare a solution of 1 mg this compound in 100 mL distilled water at 70°C with magnetic stirring.
Dip unclad polymer optical fibers (e.g., PMMA) for 2 hours at 70°C, followed by 10 hours at 20°C to ensure uniform dye deposition .
Advanced: How can researchers optimize the light source wavelength for ammonia sensors using this compound?
The optimal excitation wavelength depends on the sensor's evanescent field interaction with the dye. For ammonia detection:
- Test wavelengths near the absorption peak (450–500 nm) to maximize sensitivity.
- Use monochromatic sources (e.g., LEDs or lasers) to reduce noise from broadband emissions .
Advanced: What methods are employed to analyze aggregation equilibria of this compound in aqueous solutions with cyclodextrins?
Aggregation is studied via:
Inclusion complex stoichiometry : Titrate β- or γ-cyclodextrin into dye solutions and monitor spectral shifts.
Equilibrium constants : Use UV-Vis spectroscopy to quantify changes in monomer vs. aggregate concentrations .
Advanced: How does homo-FRET affect fluorescence measurements in quantum dot-Oxazine 170 perchlorate systems?
Homo-FRET occurs when dye molecules aggregate on quantum dot surfaces, leading to:
- Quenching of fluorescence intensity due to energy migration between aggregated dyes.
- Reduced anisotropy values (measured via steady-state fluorescence anisotropy).
- Validation via quantum mechanical calculations to confirm intermolecular interactions .
Advanced: What strategies mitigate data discrepancies caused by dye aggregation in fluorescence-based assays?
- Surfactant addition : Use amphiphiles like hexane sulfonate to disrupt aggregates.
- Temperature control : Maintain solutions below 20°C to stabilize monomeric forms.
- Concentration optimization : Keep dye concentrations ≤1 µM to minimize self-association .
Advanced: How is ratiometric fluorescence achieved using this compound in nitrate detection?
A dual-layer membrane is fabricated:
Sensing layer : this compound in ethyl cellulose (O17-EC) for ammonia response.
Reference layer : A pH-insensitive fluorophore to normalize signal drift.
Ratiometric analysis (e.g., I₆₅₀/I₅₀₀) improves accuracy by compensating for environmental variability .
Advanced: What factors influence the sensitivity and linearity of fiberoptic ammonia sensors using this compound?
- Cladding removal : Etching or tapering fibers increases the evanescent field interaction.
- Reflector design : Au/Pd-coated fiber tips enhance signal-to-noise ratios in reflection mode.
- Salinity effects : High salt concentrations may reduce sensitivity due to ionic interference .
Advanced: How do thermal treatments and protective layers affect the performance of Oxazine 170-based sensors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
